molecular formula C10H11N3O B12916165 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one CAS No. 90280-23-2

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B12916165
CAS No.: 90280-23-2
M. Wt: 189.21 g/mol
InChI Key: JVEOWYSDLRZJOA-UHFFFAOYSA-N
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Description

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and methylation steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one: Similar structure with a different position of the pyridine ring.

    1,4-dimethyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one: Another positional isomer.

    1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-thione: Sulfur analog.

Uniqueness

1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.

Properties

CAS No.

90280-23-2

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2,4-dimethyl-3-pyridin-4-yl-1H-pyrazol-5-one

InChI

InChI=1S/C10H11N3O/c1-7-9(13(2)12-10(7)14)8-3-5-11-6-4-8/h3-6H,1-2H3,(H,12,14)

InChI Key

JVEOWYSDLRZJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(NC1=O)C)C2=CC=NC=C2

Origin of Product

United States

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